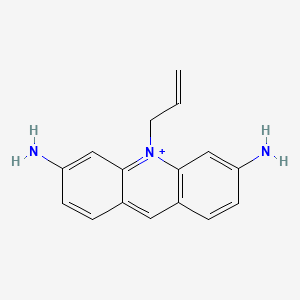
3,6-Diamino-10-(2-propenyl)acridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-10-(2-propenyl)acridinium typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions . One common method includes the alkylation of 3,6-diaminoacridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine compounds.
Substitution: Formation of various substituted acridinium derivatives.
Scientific Research Applications
3,6-Diamino-10-(2-propenyl)acridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diamino-10-(2-propenyl)acridinium involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-10-methylacridinium
- 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 3,6-Diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium
Uniqueness
3,6-Diamino-10-(2-propenyl)acridinium is unique due to its specific propenyl group, which imparts distinct chemical properties and reactivity compared to other acridinium derivatives . This uniqueness makes it valuable in specialized applications, particularly in the fields of medicinal chemistry and molecular biology .
Properties
CAS No. |
52009-70-8 |
|---|---|
Molecular Formula |
C16H16N3+ |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
10-prop-2-enylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1 |
InChI Key |
IUJAADBPPHZUKO-UHFFFAOYSA-O |
Canonical SMILES |
C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


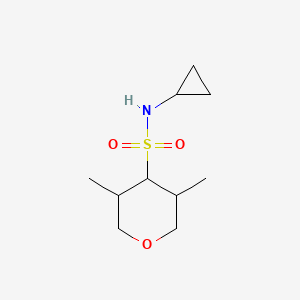
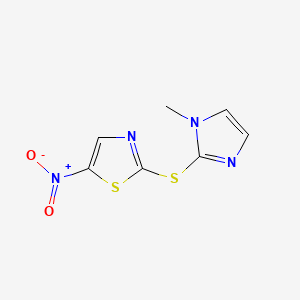
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

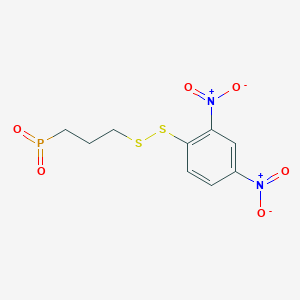
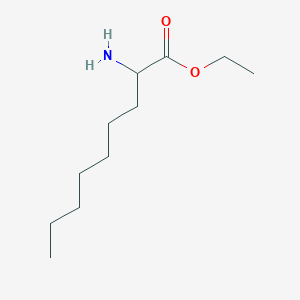
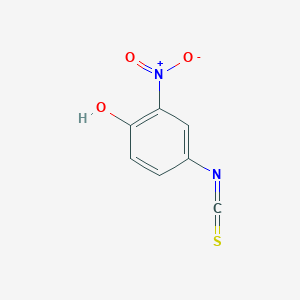
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
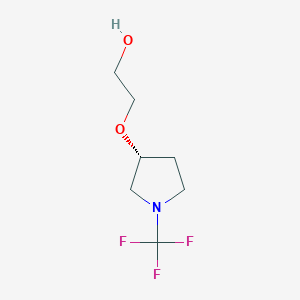
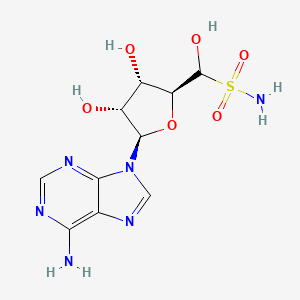
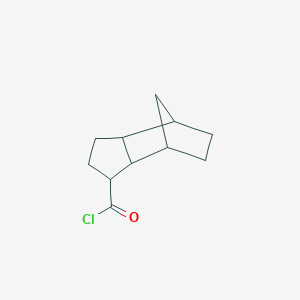
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
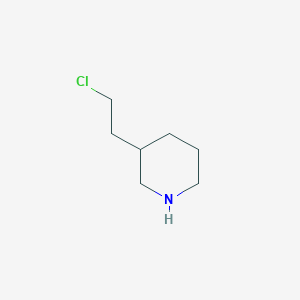
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
